molecular formula C10H7F3N4O2 B2659525 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 320424-54-2

3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B2659525
CAS No.: 320424-54-2
M. Wt: 272.187
InChI Key: CCWKAEQZEFAHKA-UHFFFAOYSA-N
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Description

3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with nitromethyl, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable nitrile and subsequent functionalization to introduce the nitromethyl, phenyl, and trifluoromethyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group can yield nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with molecular targets through various pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)9-15-14-8(6-16(18)19)17(9)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKAEQZEFAHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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